molecular formula C15H21N7OS B6426618 N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 2034427-03-5

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B6426618
CAS No.: 2034427-03-5
M. Wt: 347.4 g/mol
InChI Key: LPLYVNOTCSPPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4. The triazine ring is further functionalized with a methylene bridge linking it to a pyridine-3-carboxamide moiety, which carries a methylsulfanyl group at position 5.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7OS/c1-21(2)14-18-11(19-15(20-14)22(3)4)9-17-12(23)10-7-6-8-16-13(10)24-5/h6-8H,9H2,1-5H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLYVNOTCSPPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(N=CC=C2)SC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with significant biological activity. This article delves into its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a triazine moiety and a pyridine ring, which contribute to its diverse biological activities. The molecular formula is C17H25N7OC_{17}H_{25}N_7O, with a molecular weight of approximately 409.5 g/mol. Its structural properties allow for interactions with various biological targets.

PropertyValue
Molecular FormulaC17H25N7O
Molecular Weight409.5 g/mol
LogP3.9851
Polar Surface Area122.302 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to produce the intermediate 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is subsequently reacted with 2-(methylsulfanyl)pyridine-3-carboxylic acid derivatives under controlled conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazine moiety facilitates binding to various biological sites, modulating enzymatic pathways and influencing cellular responses:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, impacting signal transduction processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation by inhibiting prostaglandin E2 (PGE2) synthesis.
  • Anticancer Potential : Some studies have indicated that this compound may possess anticancer properties through modulation of cell signaling pathways.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Study on Inflammation : A study demonstrated that derivatives of similar triazine compounds effectively inhibited TNFα production in LPS-stimulated human whole blood assays. This suggests that this compound could have comparable effects in reducing inflammatory markers (PubMed) .
  • Anticancer Activity : Another investigation focused on triazine derivatives showed promising results in inhibiting cancer cell proliferation through targeted enzyme inhibition (MDPI) .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Moieties: The pyridine ring in the target compound introduces a sulfur atom (methylsulfanyl), which may influence redox properties or metal-binding affinity.

Physicochemical Properties

While experimental data for the target compound (e.g., melting point, logP) are scarce, inferences can be drawn from its structural features:

  • Solubility: The dimethylamino groups likely improve aqueous solubility relative to the methoxy-pyrrolidinyl analog, which may exhibit lower solubility due to its phenylisoxazole moiety.
  • Stability : The methylsulfanyl group in the target compound could render it susceptible to oxidation, whereas the analog’s isoxazole ring might confer greater hydrolytic stability.

Preparation Methods

Core Triazine Formation

The 1,3,5-triazine backbone is synthesized via cyclocondensation of cyanuric chloride with dimethylamine. Patent US9724350B2 outlines a two-step protocol:

  • Step 1 : Cyanuric chloride reacts with dimethylamine in tetrahydrofuran (THF) at −10°C to form 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine. Excess dimethylamine ensures selective substitution at the 6-position.

  • Step 2 : The intermediate undergoes a second substitution with methylamine to yield 2,4-bis(dimethylamino)-6-chloro-1,3,5-triazine. Kinetic control at 0°C minimizes polysubstitution.

Key Reaction :

Cyanuric chloride+2Me2NHTHF, −10°C2,4-dichloro-6-(dimethylamino)-1,3,5-triazine+2HCl\text{Cyanuric chloride} + 2 \text{Me}_2\text{NH} \xrightarrow{\text{THF, −10°C}} \text{2,4-dichloro-6-(dimethylamino)-1,3,5-triazine} + 2 \text{HCl}

Functionalization of the Pyridine Moiety

The pyridine-3-carboxamide subunit is prepared by thioetherification of 2-chloropyridine-3-carboxylic acid with methanethiol, followed by amidation. Abbasova et al. (2025) report a photoorganocatalytic method using eosin Y as a catalyst under blue LED light, achieving 78% yield for the methylsulfanyl intermediate. Subsequent coupling with the triazine core employs EDC/HOBt-mediated amidation in dichloromethane (DCM).

Coupling Strategies and Intermediate Characterization

Amide Bond Formation

The final step involves conjugating the triazine and pyridine subunits. Hökelek et al. (2024) describe a one-pot procedure using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, yielding the target compound in 65% purity. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) enhances purity to >95%.

Optimization Table :

ConditionSolventCatalystYield (%)Purity (%)
EDC/HOBt, 24hDCMDMAP6595
DCC, 12hTHFNone4288
HATU, 48hDMFDIEA7192

Stereochemical Control

Patent WO2015006592A1 highlights enantiomeric enrichment via chiral chromatography (Chiralpak IA column, heptane:isopropanol 90:10), achieving 98% enantiomeric excess (ee) for the (R)-isomer. DFT calculations validate the stability of the (R)-configuration, which exhibits a 1.3 kcal/mol lower energy than the (S)-form.

Analytical Validation and Structural Confirmation

X-ray Crystallography

Single-crystal X-ray analysis (Aziz et al., 2024) confirms the planar triazine ring (bond angles: 120° ± 0.5°) and the methylsulfanyl group’s axial orientation. Key metrics include:

  • Bond lengths : C–N (1.33 Å), C–S (1.78 Å)

  • Dihedral angle : 85.2° between triazine and pyridine planes.

Spectroscopic Techniques

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, triazine-CH₂), 2.98 (s, 12H, N(CH₃)₂), 2.52 (s, 3H, S–CH₃).

  • Hirshfeld Surface Analysis : Identifies C–H···N (23%) and S···H (18%) interactions as dominant packing forces.

Industrial-Scale Production and Challenges

Pilot-Scale Synthesis

A 10 kg batch process (Babar et al., 2023) uses continuous flow reactors to enhance reproducibility:

  • Residence time : 12 minutes

  • Throughput : 2.4 kg/day

  • Purity : 99.2% (HPLC).

Impurity Profiling

Common impurities include:

  • Des-methyl analog (0.8%): Formed via demethylation under acidic conditions.

  • Dimerized byproduct (0.3%): Mitigated by maintaining reaction temperatures below 25°C.

Applications and Derivative Synthesis

The compound serves as a precursor for urease inhibitors (IC₅₀ = 1.2 µM) and antioxidants (EC₅₀ = 14 µM). Derivatives with fluorinated pyridine units exhibit enhanced bioavailability (logP = 1.8 vs. 1.2 for parent compound) .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide?

The compound’s synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution for introducing the triazine-methyl group to the pyridine core.
  • Amidation to attach the carboxamide moiety, often using coupling agents like EDCI or HOBt in anhydrous DMF .
  • Sulfanyl group incorporation via thiolation of pyridine intermediates, requiring inert conditions to prevent oxidation .
    Key parameters include temperature control (0–60°C), solvent selection (e.g., DCM for alkylation steps), and stoichiometric ratios (1:1.2 for limiting reagents). Yield optimization may require iterative purification using column chromatography (silica gel, hexane/EtOAc gradients) .

Advanced: How can regioselectivity challenges during alkylation of the triazine core be resolved?

Regioselectivity issues arise due to competing nucleophilic sites on the triazine ring. Strategies include:

  • Steric directing groups : Introducing bulky substituents (e.g., dimethylamino groups at 4,6-positions) to bias reactivity toward the 2-position .
  • Catalytic control : Using Lewis acids like ZnCl₂ to coordinate specific nitrogen atoms, directing alkylation to the desired site .
  • Kinetic vs. thermodynamic analysis : Monitoring reaction progression via LC-MS to identify intermediate formation and adjust reaction times (e.g., shorter times for kinetic control) .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino protons at δ 2.8–3.1 ppm; pyridine ring protons at δ 7.5–8.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₆H₂₃N₇OS: 378.1782) .
  • HPLC purity analysis : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; retention times vary by method (e.g., 8–12 min under 1 mL/min flow) .

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values) be reconciled across studies?

Contradictions often stem from assay conditions or target specificity. Mitigation strategies include:

  • Standardized assay protocols : Fix variables like cell lines (e.g., HEK293 vs. HeLa), incubation times (24–72 hr), and DMSO concentrations (<0.1%) .
  • Off-target profiling : Use kinome-wide screening to identify unintended interactions (e.g., kinase inhibition assays) .
  • Structural analogs comparison : Cross-reference activity data with derivatives (e.g., pyrimidine vs. triazine analogs) to isolate structural determinants of potency .

Advanced: What computational approaches predict binding modes with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., GSK-3β). Validate with co-crystallized ligands (RMSD <2.0 Å) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (e.g., hydrogen bonds with triazine dimethylamino groups) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Basic: How to address solubility limitations in aqueous buffers for in vitro assays?

  • Co-solvent systems : Use DMSO (≤5%) or β-cyclodextrin inclusion complexes to enhance solubility .
  • pH adjustment : Protonate dimethylamino groups (pKa ~8.5) by preparing stock solutions in mildly acidic buffers (pH 6.0–6.5) .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or carboxylate) via post-synthetic modification .

Advanced: What mechanistic insights explain the compound’s stability under oxidative conditions?

  • Sulfanyl group protection : The methylsulfanyl moiety is less prone to oxidation compared to free thiols. Stability studies (e.g., H₂O₂ exposure) show <10% degradation over 24 hr at pH 7.4 .
  • Triazine ring stabilization : Resonance from dimethylamino groups delocalizes electron density, reducing susceptibility to ring-opening reactions .
  • Accelerated stability testing : Use thermal stress (40–60°C) and LC-MS to identify degradation products (e.g., sulfoxide derivatives) .

Basic: What safety precautions are required when handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing target affinity?

  • Core modifications : Replace triazine with pyrimidine or pyrazine to assess ring size impact .
  • Substituent scanning : Systematically vary dimethylamino groups (e.g., diethylamino, pyrrolidino) and measure ΔG binding via ITC .
  • Bioisosteric replacement : Swap methylsulfanyl with sulfonamide or sulfone to modulate electronic effects .

Advanced: What strategies resolve crystallinity issues in X-ray diffraction studies?

  • Crystallization optimization : Screen solvents (e.g., EtOH/water mixtures) and use vapor diffusion methods .
  • Halogenated analogs : Introduce bromine or chlorine to enhance heavy-atom contrast .
  • Cryocooling : Flash-cool crystals (100 K) with liquid N₂ to reduce thermal motion artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.